2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
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Overview
Description
2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a 3-methoxy-phenyl group, two methyl groups, and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Chlorination: The final step involves the chlorination of the ethanone moiety using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It can serve as a probe molecule for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[1-(3-methoxy-phenyl)-1H-pyrrol-3-yl]-ethanone: Lacks the two methyl groups, which may affect its reactivity and biological activity.
1-(3-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole: Lacks the chloroethanone moiety, which may influence its chemical properties and applications.
Uniqueness
2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the chloroethanone moiety allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-1-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-7-14(15(18)9-16)11(2)17(10)12-5-4-6-13(8-12)19-3/h4-8H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCWFFCZGDERG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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